molecular formula C12H13N5O2 B14089553 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1H-tetrazol-5-yl)propanamide

3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1H-tetrazol-5-yl)propanamide

Cat. No.: B14089553
M. Wt: 259.26 g/mol
InChI Key: LGVDYIRIFAGMDV-UHFFFAOYSA-N
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Description

3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1H-tetrazol-5-yl)propanamide is a synthetic organic compound that features a benzofuran ring and a tetrazole moiety. Compounds containing these functional groups are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1H-tetrazol-5-yl)propanamide typically involves multiple steps:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes or ketones.

    Introduction of the Tetrazole Group: Tetrazoles can be synthesized via the Huisgen cycloaddition of azides and nitriles.

    Amide Bond Formation: The final step involves coupling the benzofuran derivative with the tetrazole derivative using amide bond-forming reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzofuran ring can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction of the amide group can yield the corresponding amine.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Substituted tetrazoles.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with benzofuran and tetrazole groups can act as ligands in coordination chemistry.

    Material Science: Potential use in the development of organic semiconductors.

Biology

    Enzyme Inhibition: Potential inhibitors of enzymes due to the presence of the tetrazole group.

    Receptor Binding: May interact with biological receptors, influencing signal transduction pathways.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry

    Agriculture: Possible use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example:

    Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.

    Receptor Binding: It may interact with a receptor, either activating or inhibiting its function, thereby modulating cellular responses.

Comparison with Similar Compounds

Similar Compounds

    3-(2,3-dihydro-1-benzofuran-5-yl)propanamide: Lacks the tetrazole group.

    N-(1H-tetrazol-5-yl)propanamide: Lacks the benzofuran ring.

Uniqueness

The combination of the benzofuran and tetrazole groups in 3-(2,3-dihydro-1-benzofuran-5-yl)-N-(1H-tetrazol-5-yl)propanamide may confer unique biological activities and chemical properties not observed in the individual components.

Properties

Molecular Formula

C12H13N5O2

Molecular Weight

259.26 g/mol

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-yl)-N-(2H-tetrazol-5-yl)propanamide

InChI

InChI=1S/C12H13N5O2/c18-11(13-12-14-16-17-15-12)4-2-8-1-3-10-9(7-8)5-6-19-10/h1,3,7H,2,4-6H2,(H2,13,14,15,16,17,18)

InChI Key

LGVDYIRIFAGMDV-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)CCC(=O)NC3=NNN=N3

Origin of Product

United States

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